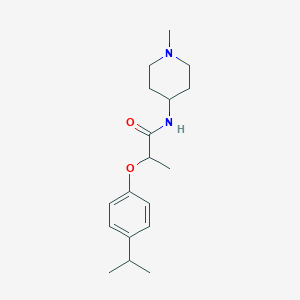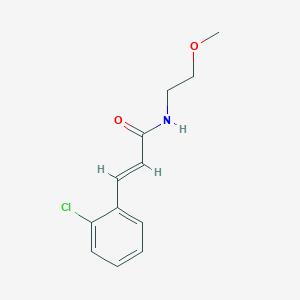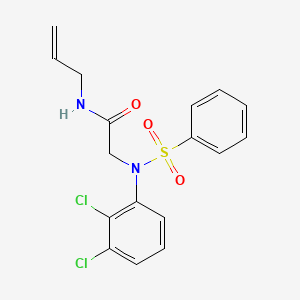
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has been widely used in scientific research for its unique properties and applications. IPPP is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of the reuptake of dopamine and norepinephrine by their respective transporters. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn enhances their signaling activity. The increased activity of dopamine and norepinephrine signaling pathways has been linked to the regulation of mood, motivation, reward, and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are primarily related to its effects on the dopamine and norepinephrine signaling pathways. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to increase the extracellular concentration of these neurotransmitters, leading to enhanced signaling activity. This property has been linked to the regulation of mood, motivation, and reward. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic properties, which have been attributed to its effects on the norepinephrine signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine uptake, making it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to the use of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments. One of the main limitations is that it has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to explore its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Finally, future research could focus on developing new analogs of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved pharmacological properties, such as longer half-life and reduced off-target effects.
Conclusion:
In conclusion, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has a potent inhibitory effect on the uptake of dopamine and norepinephrine, which makes it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. While there are limitations to its use in lab experiments, the future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are promising, and it is likely to continue to be an essential tool for studying the neurochemistry of the brain.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a potent inhibitory effect on the uptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. This property makes 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide an essential tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)15-5-7-17(8-6-15)22-14(3)18(21)19-16-9-11-20(4)12-10-16/h5-8,13-14,16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNVAYGLDLIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)

![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)